Diphosphoric acid, tetraammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

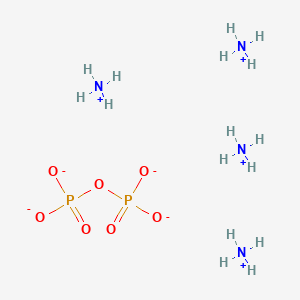

Diphosphoric acid, tetraammonium salt, is a salt of pyrophosphoric acid and ammonium. It has the molecular formula (NH4)4P2O7 and a molecular weight of 265.06 g/mol. This compound is commonly used as a buffering agent, a fertilizer, and a food additive. It is soluble in water but insoluble in alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoric acid, tetraammonium salt, can be synthesized by reacting pyrophosphoric acid with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired tetraammonium salt. The general reaction is as follows:

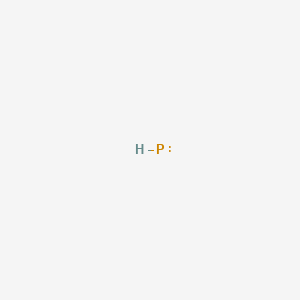

H4P2O7+4NH3→(NH4)4P2O7

This reaction requires careful control of temperature and pH to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound, involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous reaction systems and advanced purification techniques to remove impurities and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, tetraammonium salt, undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it can hydrolyze to form orthophosphoric acid.

Deprotonation: It can lose protons in a stepwise manner, forming different anionic species.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Deprotonation: This can be achieved using bases such as sodium hydroxide under controlled pH conditions.

Major Products Formed

Hydrolysis: Orthophosphoric acid (H3PO4).

Deprotonation: Various anionic species such as [H3P2O7]−, [H2P2O7]2−, [HP2O7]3−, and [P2O7]4−.

Scientific Research Applications

Diphosphoric acid, tetraammonium salt, has several applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

Biology: Employed in biochemical assays and as a component in certain biological buffers.

Medicine: Investigated for its potential use in drug formulations and as a stabilizer for certain pharmaceuticals.

Industry: Utilized in the production of fertilizers, food additives, and as a catalyst in some industrial processes.

Mechanism of Action

The mechanism of action of diphosphoric acid, tetraammonium salt, involves its ability to act as a buffering agent, maintaining pH stability in various chemical and biological systems. It can interact with hydrogen ions and other cations, stabilizing the pH and preventing drastic changes that could affect the outcome of reactions or the stability of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Pyrophosphoric acid: The parent acid of diphosphoric acid, tetraammonium salt.

Sodium pyrophosphate: Another salt of pyrophosphoric acid, commonly used in similar applications.

Potassium pyrophosphate: Similar to sodium pyrophosphate but with potassium as the cation.

Uniqueness

This compound, is unique due to its ammonium cations, which make it particularly suitable for applications requiring nitrogen sources, such as fertilizers. Its solubility in water and buffering capacity also make it a valuable compound in various scientific and industrial applications .

Properties

CAS No. |

13765-35-0 |

|---|---|

Molecular Formula |

H7NO7P2 |

Molecular Weight |

195.01 g/mol |

IUPAC Name |

azanium;phosphono hydrogen phosphate |

InChI |

InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

IYNIYQPKWZYHRQ-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |

Canonical SMILES |

[NH4+].OP(=O)(O)OP(=O)(O)[O-] |

Key on ui other cas no. |

13765-35-0 |

Related CAS |

27796-66-3 13813-81-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.